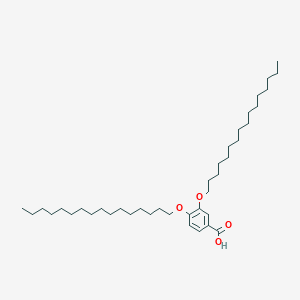
4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a synthetic organic compound characterized by the presence of a pyrimidinone core substituted with a trifluoromethyl ketone and a thioether group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Ketone: The trifluoromethyl ketone group can be introduced via a nucleophilic substitution reaction using reagents like trifluoroacetic anhydride.
Thioether Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems, particularly in reactions involving trifluoromethylation.
Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential scaffold for the development of pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.
Biochemical Research: It can be used as a probe to study the interactions of trifluoromethyl-containing compounds with biological macromolecules.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Polymer Science: Incorporation into polymers to impart unique properties such as increased stability or specific reactivity.
作用機序
The mechanism of action of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the thioether and ketone groups can participate in hydrogen bonding or covalent interactions with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
- 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)amino)-
- 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)oxy)-
Comparison:
- Uniqueness: The thioether group in 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- imparts unique reactivity compared to its amino and oxy analogs. This can influence its chemical behavior and biological activity.
- Reactivity: The thioether group can undergo oxidation to form sulfoxides and sulfones, which is not possible with the amino or oxy analogs.
- Applications: The presence of the thioether group can enhance the compound’s utility in catalysis and material science due to its ability to participate in diverse chemical reactions.
This detailed overview provides a comprehensive understanding of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-, covering its synthesis, reactivity, applications, and comparison with similar compounds
特性
CAS番号 |
127183-48-6 |
|---|---|
分子式 |
C7H5F3N2O2S |
分子量 |
238.19 g/mol |
IUPAC名 |
2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C7H5F3N2O2S/c8-7(9,10)4(13)3-15-6-11-2-1-5(14)12-6/h2H,1,3H2 |
InChIキー |
YXLSDMXYSANGLK-UHFFFAOYSA-N |
正規SMILES |
C1C=NC(=NC1=O)SCC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


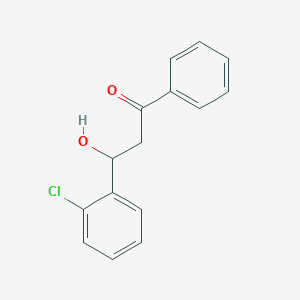
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)


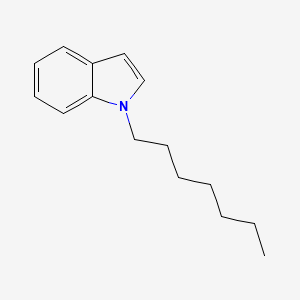
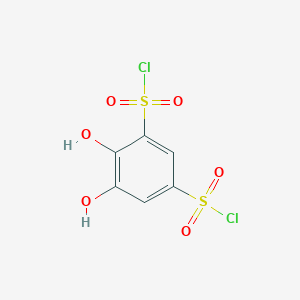

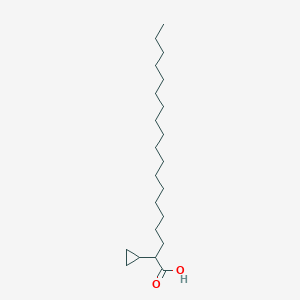
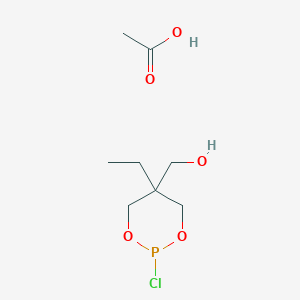
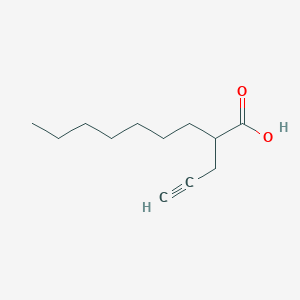
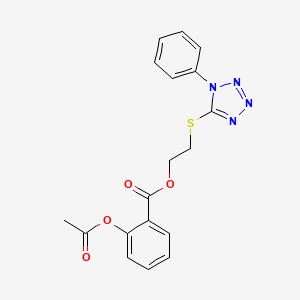
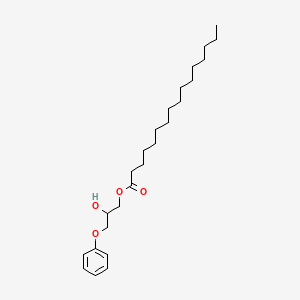
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
